molecular formula C24H48N6O16S5 B1329636 N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid CAS No. 25646-71-3

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid

Cat. No.: B1329636
CAS No.: 25646-71-3
M. Wt: 837 g/mol
InChI Key: NPDFXFLCEDDWEG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Kodak CD-3, also known as N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sulfate (2:3), is the chemically exposed silver halide in the film .

Mode of Action

Kodak CD-3 acts on the chemically exposed silver halide to form metallic silver . This reaction is represented by the following equation :

AgX+CD−3→Ag+X−+CD−3oxAgX + CD-3 \rightarrow Ag + X^- + CD-3^{ox} AgX+CD−3→Ag+X−+CD−3ox

Where:

Biochemical Pathways

As the metallic silver image is formed, the oxidized color developing agent reacts with the color couplers in each of the three layers of the film to form colored dyes . The dyes form only at the sites where the image is being converted to metallic silver . This reaction can be represented by the following equation :

CD−3ox+coupler→Image dyeCD-3^{ox} + \text{coupler} \rightarrow \text{Image dye} CD−3ox+coupler→Image dye

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of Kodak CD-3, it refers to the compound’s behavior in the film development process. The oxidized developing agent also reacts with competing chemicals (CZA and sulfite) to form soluble by-products . These reactions can be represented by the following equations :

CD−3ox+CZA→Soluble dyeCD-3^{ox} + CZA \rightarrow \text{Soluble dye} CD−3ox+CZA→Soluble dye

CD−3ox+sulfite→Sulfonated CD-3 (soluble)CD-3^{ox} + \text{sulfite} \rightarrow \text{Sulfonated CD-3 (soluble)} CD−3ox+sulfite→Sulfonated CD-3 (soluble)

Result of Action

The result of the action of Kodak CD-3 is the formation of a positive silver image and colored dyes in the film . The colored dyes are formed only at the sites where the image is being converted to metallic silver .

Action Environment

The action of Kodak CD-3 is influenced by environmental factors such as the concentration of competing chemicals and pH. For example, the concentration of CZA and sulfite affects film contrast . High and low pH values affect the reaction of couplers differently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid involves several steps. Initially, a mixture of aniline derivatives and methanesulfonyl chloride is reacted under controlled conditions. The reaction typically involves the use of solvents like ethanol and catalysts such as iron chloride and hydrazine hydrate. The reaction temperature is maintained between 30°C to 65°C, and the process includes steps like refluxing, filtration, and recrystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and drying to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Color Developing Agent 1
  • Color Developing Agent 2
  • Color Developing Agent 4

Uniqueness

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid is unique due to its specific chemical structure, which provides distinct properties in color development processes. Compared to other color developing agents, it offers better stability and efficiency in forming color dye molecules .

Properties

IUPAC Name

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H21N3O2S.3H2O4S/c2*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;3*1-5(2,3)4/h2*5-6,9,14H,4,7-8,13H2,1-3H3;3*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFXFLCEDDWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N6O16S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92-09-1 (Parent)
Record name CD 003
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DSSTOX Substance ID

DTXSID2027882
Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals, Off-white to beige odorless crystalline solid; [Kodak MSDS]
Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name CD-3
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CAS No.

25646-71-3, 24567-76-8
Record name CD 003
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Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name N-(2-(4-amino-N-ethyl-m-toluidino)ethyl)methanesulphonamide sesquisulphate
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Record name N-(2-(4-AMINO-N-ETHYL-M-TOLUIDINO)ETHYL)METHANESULFONAMIDE SESQUISULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid
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N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid
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N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid
Customer
Q & A

Q1: Were there any other chemicals that showed a more significant impact on the photographic developing process compared to Kodak CD-3?

A: Yes, the research indicates that while Kodak CD-3 had a limited impact on the photographic developing process, other chemicals played a more significant role []. Specifically, variations in pH, Citrazinic Acid, and Potassium Bromide concentrations showed significant effects on the characteristic curves of Ektacolor paper. These chemicals likely influence the activity of the developing agents and the overall chemical reactions involved in the developing process. This highlights the importance of understanding the interplay between different chemical components in a complex process like photographic development.

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